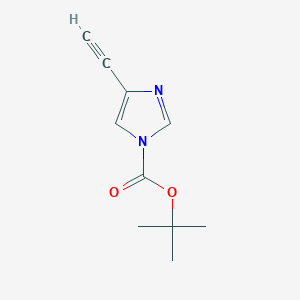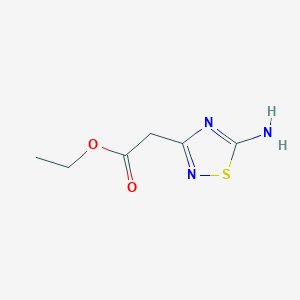![molecular formula C7H10O2 B13592944 rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-[(1R,2R,4R)-7-oxabicyclo[221]hept-5-en-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexene and epoxides.
Epoxidation: The cyclohexene is subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.
Hydroxylation: The resulting epoxide is then hydroxylated using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halides, esters
科学的研究の応用
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of novel polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
作用機序
The mechanism of action of rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
- trans-Cyclodecene
- cis-Cyclodecene
- Ethyl acetoacetate
Uniqueness
rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol is unique due to its bicyclic structure, which includes both an oxirane and a cyclohexene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
[(1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6+,7-/m0/s1 |
InChIキー |
FUCCKJSLKAHDNQ-XVMARJQXSA-N |
異性体SMILES |
C1[C@H]2C=C[C@@H]([C@@H]1CO)O2 |
正規SMILES |
C1C2C=CC(C1CO)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


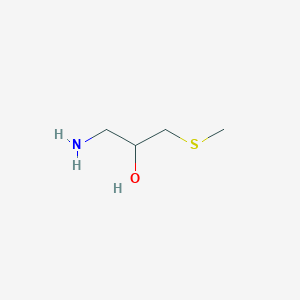

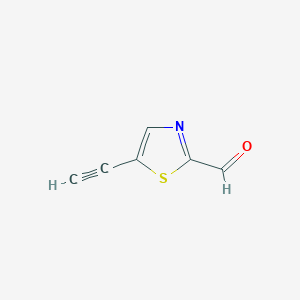
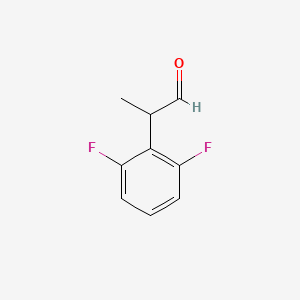
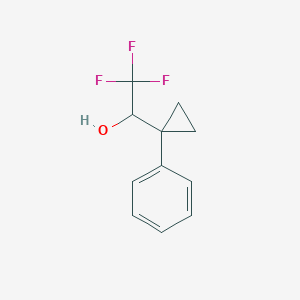
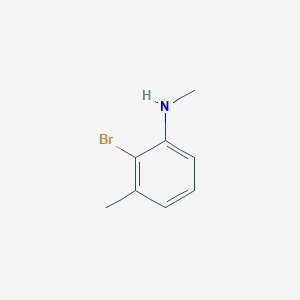
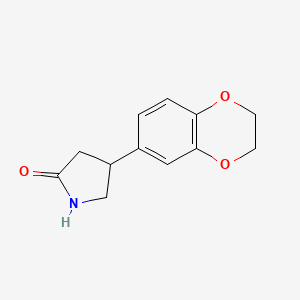
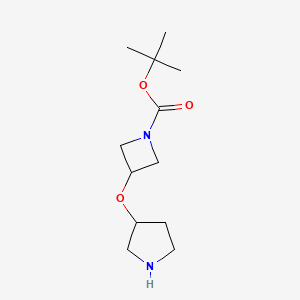
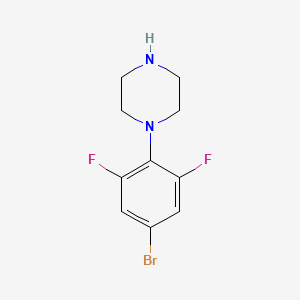
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)

